4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide
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Overview
Description
4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, fluorine, nitro, and indole groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and Suzuki-Miyaura coupling . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide stands out due to its unique combination of functional groups and structural complexity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
200418-22-0 |
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Molecular Formula |
C24H19BrFN5O4 |
Molecular Weight |
540.3 g/mol |
IUPAC Name |
4-bromo-3-[3-fluoro-4-[[(3-nitropyridin-4-yl)amino]methyl]benzoyl]-N,N-dimethylindole-1-carboxamide |
InChI |
InChI=1S/C24H19BrFN5O4/c1-29(2)24(33)30-13-16(22-17(25)4-3-5-20(22)30)23(32)14-6-7-15(18(26)10-14)11-28-19-8-9-27-12-21(19)31(34)35/h3-10,12-13H,11H2,1-2H3,(H,27,28) |
InChI Key |
ZMTNWKZVBWZJDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=C(C2=C1C=CC=C2Br)C(=O)C3=CC(=C(C=C3)CNC4=C(C=NC=C4)[N+](=O)[O-])F |
Origin of Product |
United States |
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